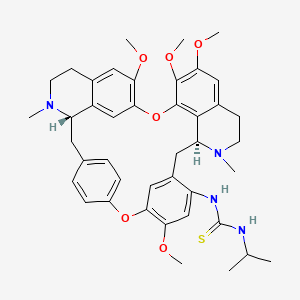

Angiogenesis inhibitor 2

Description

Properties

Molecular Formula |

C42H50N4O6S |

|---|---|

Molecular Weight |

738.9 g/mol |

IUPAC Name |

1-propan-2-yl-3-[(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-11-yl]thiourea |

InChI |

InChI=1S/C42H50N4O6S/c1-24(2)43-42(53)44-31-23-35(48-6)36-21-28(31)18-33-39-27(14-16-46(33)4)20-38(49-7)40(50-8)41(39)52-37-22-30-26(19-34(37)47-5)13-15-45(3)32(30)17-25-9-11-29(51-36)12-10-25/h9-12,19-24,32-33H,13-18H2,1-8H3,(H2,43,44,53)/t32-,33-/m0/s1 |

InChI Key |

NPZJRLMTONONRX-LQJZCPKCSA-N |

Isomeric SMILES |

CC(C)NC(=S)NC1=CC(=C2C=C1C[C@H]3C4=C(C(=C(C=C4CCN3C)OC)OC)OC5=C(C=C6CCN([C@H](C6=C5)CC7=CC=C(O2)C=C7)C)OC)OC |

Canonical SMILES |

CC(C)NC(=S)NC1=CC(=C2C=C1CC3C4=C(C(=C(C=C4CCN3C)OC)OC)OC5=C(C=C6CCN(C(C6=C5)CC7=CC=C(O2)C=C7)C)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Angiopoietin-2 in Angiogenesis: A Technical Guide to its Signaling Pathway and Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiopoietin-2 (Ang-2) is a pivotal, context-dependent regulator of angiogenesis, the formation of new blood vessels from pre-existing ones. It plays a crucial role in both physiological and pathological processes, including tumor growth and metastasis, as well as inflammatory and ischemic diseases.[1] This technical guide provides an in-depth exploration of the Angiopoietin-2 signaling pathway, focusing on its molecular interactions, downstream effects, and its interplay with other key angiogenic factors, particularly Vascular Endothelial Growth Factor (VEGF). We present a summary of quantitative data on the binding affinities and inhibitory concentrations of key modulators, detailed protocols for essential experimental assays, and visual representations of the signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

The Angiopoietin-Tie Signaling Axis

The primary signaling pathway for Angiopoietin-2 involves the Tie family of receptor tyrosine kinases, specifically Tie2. This system is crucial for the maturation, stabilization, and remodeling of blood vessels.[1][2]

1.1. Key Molecular Players:

-

Angiopoietin-1 (Ang-1): The primary agonist for the Tie2 receptor. Ang-1 is crucial for vessel maturation and stability. Its binding to Tie2 promotes receptor phosphorylation and downstream signaling that maintains vascular quiescence.[1]

-

Angiopoietin-2 (Ang-2): A context-dependent ligand for Tie2. It can act as both an antagonist and a partial agonist.[3][4][5] In the presence of Ang-1, Ang-2 competitively inhibits Ang-1-mediated Tie2 activation, leading to vascular destabilization.[4][5] In the absence of Ang-1, particularly in "stressed" endothelial cells, Ang-2 can act as a weak agonist, promoting a baseline level of Tie2 signaling necessary for endothelial cell survival.[3][4]

-

Tie2 (TEK): A receptor tyrosine kinase predominantly expressed on the surface of endothelial cells. Its activation is critical for maintaining vascular integrity.[1][2]

-

Tie1: An orphan receptor that does not directly bind angiopoietins but can form heterodimers with Tie2, modulating its signaling activity.[1][2]

1.2. Downstream Signaling Cascades:

Activation of Tie2 by Ang-1 leads to the phosphorylation of specific tyrosine residues in its intracellular domain. This initiates several downstream signaling pathways, including:

-

PI3K/Akt Pathway: This is a major survival pathway for endothelial cells, promoting cell proliferation and inhibiting apoptosis.[2][4] Activated Akt can also phosphorylate and inactivate the transcription factor FOXO1, which in turn reduces the expression of Ang-2, creating a negative feedback loop that promotes vascular stability.[2]

-

MAPK/ERK Pathway: This pathway is also involved in endothelial cell proliferation and migration.

Inhibition of Ang-1 signaling by Ang-2 disrupts these pathways, leading to increased vascular permeability and a pro-angiogenic state, especially in the presence of other angiogenic factors like VEGF.

Quantitative Data on Angiopoietin-2 Interactions and Inhibition

The following tables summarize key quantitative data related to the Angiopoietin-2 signaling pathway, providing a basis for experimental design and drug development.

Table 1: Binding Affinities and Kinetics of the Angiopoietin-Tie2 Interaction

| Ligand | Receptor | Method | Reported Affinity (Kd or EC50) | Source |

| Angiopoietin-1 | Tie2 | Solid-phase binding assay | EC50: 106 ng/mL | [4] |

| Angiopoietin-2 | Tie2 | Solid-phase binding assay | EC50: 2,018 ng/mL (~20-fold lower affinity than Ang-1) | [4] |

| Angiopoietin-2 | Tie2 | Not specified | Binds with similar affinity to Ang-1 | [1][2] |

Note: There are conflicting reports in the literature regarding the relative binding affinities of Ang-1 and Ang-2 to Tie2. Further investigation using standardized methods like Surface Plasmon Resonance may be required to resolve this discrepancy.

Table 2: In Vitro Inhibition of Angiopoietin-2 Activity

| Inhibitor | Target(s) | Assay | IC50 / EC50 | Source |

| Faricimab | Ang-2, VEGF-A | Ang-2/Tie2 Inhibition ELISA | IC50: 13.55 nM | [6] |

| Faricimab | Ang-2 | Target-binding ELISA | EC50: 0.7868 nM | [6] |

| RO-101 | Ang-2, VEGF-A | Ang-2/Tie2 Inhibition ELISA | IC50: 0.7868 nM | [6] |

| RO-101 | Ang-2 | Target-binding ELISA | EC50: 0.118 nM | [6] |

| Trebananib (AMG 386) | Ang-1, Ang-2 | Neutralization of Ang-1/Tie2 interaction | IC50: 3.5 nM | [7] |

| Trebananib (AMG 386) | Ang-1, Ang-2 | Neutralization of Ang-2/Tie2 interaction | IC50: 0.03 nM | [7] |

| AMG 780 | Ang-1, Ang-2 | Neutralization of Ang-1/Tie2 interaction | IC50: 4.5 nM | [7] |

| AMG 780 | Ang-1, Ang-2 | Neutralization of Ang-2/Tie2 interaction | IC50: 0.06 nM | [7] |

| Nesvacumab (REGN910) | Ang-2 | Not specified | Binds with high affinity | [8][9] |

Table 3: Summary of Clinical Trial Data for Angiopoietin-2 Inhibitors

| Drug | Disease | Phase | Key Findings | Source |

| Nesvacumab (REGN910) + Aflibercept | Neovascular AMD (ONYX trial) | 2 | No additional benefit in best-corrected visual acuity (BCVA) or central subfield thickness (CST) compared to aflibercept alone. | [10][11] |

| Nesvacumab (REGN910) + Aflibercept | Diabetic Macular Edema (RUBY trial) | 2 | No additional visual benefit over aflibercept alone. Some anatomical improvements were observed. | [5] |

| Trebananib (AMG 386) | Angiosarcoma | 2 | No responses observed, leading to study closure. | [12] |

| Trebananib (AMG 386) + Paclitaxel +/- Trastuzumab | Stage II/III Breast Cancer (I-SPY2 trial) | 2 | Increased estimated pathological complete response (pCR) rates in certain subtypes. Improved 3-year event-free survival. | [13] |

| Trebananib (AMG 386) +/- anti-VEGF therapy | Renal Cell Carcinoma | 2 | Did not show promising activity in patients who had progressed on anti-VEGF therapy. | [14] |

Signaling Pathway and Crosstalk with VEGF

The function of Ang-2 is highly dependent on the presence of Vascular Endothelial Growth Factor (VEGF), a potent inducer of angiogenesis.

-

In the absence of high VEGF levels: Ang-2 binding to Tie2, in the context of Ang-1 displacement, leads to vascular destabilization and even vessel regression.

-

In the presence of high VEGF levels: The vascular destabilization caused by Ang-2 makes the endothelium more responsive to VEGF. This synergistic action promotes robust angiogenesis, characterized by endothelial cell proliferation, migration, and new vessel formation. This crosstalk is a critical driver of pathological angiogenesis in tumors.

Caption: The Angiopoietin-2 signaling pathway and its crosstalk with VEGF.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the Angiopoietin-2 signaling pathway.

4.1. Quantification of Human Angiopoietin-2 by Sandwich ELISA

This protocol is adapted from commercially available ELISA kits and provides a framework for quantifying Ang-2 in serum, plasma, or cell culture supernatants.

-

Principle: A capture antibody specific for human Ang-2 is pre-coated onto a 96-well microplate. Standards and samples are added, and any Ang-2 present is bound by the immobilized antibody. A biotinylated detection antibody that also recognizes human Ang-2 is then added. Following a wash step, streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody. After another wash, a substrate solution is added, and the color development is proportional to the amount of bound Ang-2. The reaction is stopped, and the absorbance is measured at 450 nm.

-

Materials:

-

96-well microplate pre-coated with anti-human Ang-2 antibody

-

Recombinant human Ang-2 standard

-

Sample diluent/Assay buffer

-

Biotinylated anti-human Ang-2 detection antibody

-

Streptavidin-HRP conjugate

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

TMB substrate solution

-

Stop solution (e.g., 2 N H2SO4)

-

Microplate reader capable of measuring absorbance at 450 nm

-

-

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples according to the manufacturer's instructions. A standard curve should be prepared by performing serial dilutions of the Ang-2 standard. Samples may need to be diluted in the provided sample diluent.

-

Sample Addition: Add 100 µL of assay diluent to each well.[15] Add 50 µL of standard, control, or sample to the appropriate wells.[15] Cover the plate and incubate for 2 hours at room temperature or as specified by the kit.

-

Washing: Aspirate each well and wash four times with 300 µL of wash buffer per well.[8][15] After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.

-

Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well. Cover and incubate for 2 hours at room temperature.

-

Washing: Repeat the wash step as described in step 3.

-

Streptavidin-HRP Addition: Add 200 µL of Streptavidin-HRP conjugate to each well.[15] Cover and incubate for 20 minutes at room temperature in the dark.

-

Washing: Repeat the wash step as described in step 3.

-

Substrate Addition: Add 200 µL of TMB substrate solution to each well.[15] Incubate for 10-30 minutes at room temperature in the dark, allowing for color development.

-

Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

-

Data Acquisition: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.

-

Analysis: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Use this curve to determine the concentration of Ang-2 in the unknown samples.

-

4.2. Analysis of Tie2 Phosphorylation by Western Blot

This protocol details the detection of Tie2 phosphorylation in endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) following stimulation.

-

Principle: Endothelial cells are treated with Ang-1, Ang-2, or inhibitors. Cell lysates are then prepared, and proteins are separated by size using SDS-PAGE. The separated proteins are transferred to a membrane, which is then probed with a primary antibody specific for phosphorylated Tie2 (p-Tie2). A secondary antibody conjugated to HRP is used for detection via chemiluminescence. The membrane can be stripped and re-probed with an antibody for total Tie2 to normalize for protein loading.

-

Materials:

-

HUVECs or other endothelial cells

-

Appropriate cell culture media and supplements

-

Angiopoietin-1 and Angiopoietin-2

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Tie2 (e.g., Tyr992) and anti-total Tie2

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Cell Culture and Treatment: Culture HUVECs to 80-90% confluency. Serum-starve the cells for 4-6 hours. Treat cells with Ang-1 (e.g., 200 ng/mL), Ang-2 (e.g., 400 ng/mL), or inhibitors for a specified time (e.g., 30 minutes).[14]

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice with RIPA buffer containing inhibitors. Scrape and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli buffer and boil for 5 minutes. Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-Tie2 primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the wash step as in step 8.

-

Detection: Add ECL substrate and visualize the bands using a chemiluminescence imager.

-

Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed with the anti-total Tie2 antibody, followed by the secondary antibody and detection steps.

-

Analysis: Quantify band intensities using densitometry software. The level of Tie2 phosphorylation is expressed as the ratio of p-Tie2 to total Tie2.

-

4.3. In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix, a key step in angiogenesis.

-

Principle: Endothelial cells are seeded onto a layer of Matrigel®, a basement membrane extract. In response to pro-angiogenic stimuli, the cells will migrate, align, and form a network of tube-like structures. The extent of tube formation can be quantified to assess the pro- or anti-angiogenic potential of test compounds.

-

Materials:

-

Matrigel® Basement Membrane Matrix

-

Pre-chilled 96-well plate

-

HUVECs or other endothelial cells

-

Endothelial cell culture medium

-

Test compounds (e.g., Ang-2 inhibitors)

-

Calcein AM for fluorescent labeling (optional)

-

Inverted microscope with a camera

-

-

Procedure:

-

Matrigel Coating: Thaw Matrigel® overnight at 4°C. Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a pre-chilled 96-well plate.[16]

-

Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to polymerize.[17]

-

Cell Seeding: Prepare a suspension of HUVECs (e.g., 2 x 10^4 cells per well) in culture medium containing the desired concentration of test compounds.[16]

-

Incubation: Carefully add 100 µL of the cell suspension to each well.[16] Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Imaging: Observe and photograph the formation of tube-like structures using an inverted microscope at various time points. If using Calcein AM, stain the cells for 30 minutes prior to imaging.[16]

-

Quantification: Analyze the images to quantify tube formation. Common parameters include the number of branch points, total tube length, and the number of loops. This can be done manually or using automated image analysis software.

-

4.4. Mouse Corneal Micropocket Angiogenesis Assay

This is a robust in vivo assay to quantify angiogenesis.

-

Principle: A small pellet containing a pro-angiogenic factor (e.g., bFGF or VEGF) and potentially a test inhibitor is surgically implanted into the normally avascular cornea of a mouse. The factor slowly releases from the pellet, inducing the growth of new blood vessels from the limbal vasculature. The extent of this neovascularization can be quantified over several days.

-

Materials:

-

Anesthetized mice (e.g., 8-week old C57/Bl6)

-

Sucralfate (B611045) and Hydron (poly-HEMA) for pellet preparation

-

Pro-angiogenic factor (e.g., bFGF)

-

Surgical microscope and instruments (von Graefe knife, forceps)

-

Topical anesthetic and antibiotic ointment

-

-

Procedure:

-

Pellet Preparation: Prepare pellets containing the angiogenic factor of interest mixed with sucralfate and hydron.[2][18] A typical pellet might contain 80 ng of bFGF.[19]

-

Anesthesia: Anesthetize the mouse using an appropriate method (e.g., ketamine/xylazine injection).[18] Apply a topical anesthetic to the cornea.

-

Surgical Implantation: Under a dissecting microscope, create a small incision in the central cornea. Use a fine instrument to create a micropocket extending towards the limbus. Insert the prepared pellet into this pocket.[2][18]

-

Post-operative Care: Apply a topical antibiotic ointment to the eye.[2][18] Monitor the mouse during recovery.

-

Observation and Quantification: Examine the eye daily using a slit-lamp biomicroscope. New blood vessel growth from the limbus towards the pellet should be visible within a few days. The angiogenic response is typically quantified between days 4-10 post-implantation.[18] Measurements include the maximum vessel length and the circumferential area of neovascularization.

-

Caption: A general experimental workflow for the preclinical evaluation of an Ang-2 inhibitor.

Conclusion

Angiopoietin-2 is a validated and compelling target for anti-angiogenic therapy. Its complex, context-dependent role in vascular biology, particularly its synergistic relationship with VEGF, makes it a critical node in the regulation of pathological neovascularization. The development of specific inhibitors, including monoclonal antibodies and peptibodies, has shown promise in preclinical models, although clinical translation has faced challenges, highlighting the need for a deeper understanding of the pathway and patient selection. The experimental protocols and quantitative data provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the Ang-2 signaling pathway and to design and evaluate novel therapeutic strategies targeting this critical angiogenic regulator.

References

- 1. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Corneal Micropocket Assay: A Model of Angiogenesis in the Mouse Eye - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ibidi.com [ibidi.com]

- 4. Angiopoietin 2 Is a Partial Agonist/Antagonist of Tie2 Signaling in the Endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Angiopoietin 2 is a partial agonist/antagonist of Tie2 signaling in the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Video: The Corneal Micropocket Assay: A Model of Angiogenesis in the Mouse Eye [jove.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. A Phase I First-in-Human Study of Nesvacumab (REGN910), a Fully Human Anti-Angiopoietin-2 (Ang2) Monoclonal Antibody, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Intravitreal Nesvacumab (Anti-Angiopoietin-2) Plus Aflibercept in Neovascular AMD: Phase 2 ONYX Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human ANG2(Angiopoietin-2) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 13. rndsystems.com [rndsystems.com]

- 14. researchgate.net [researchgate.net]

- 15. rndsystems.com [rndsystems.com]

- 16. Matrigel tube formation assay [bio-protocol.org]

- 17. corning.com [corning.com]

- 18. A Mouse Model of the Cornea Pocket Assay for Angiogenesis Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Corneal Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

An In-depth Technical Guide on the Discovery and Synthesis of a Novel Angiogenesis Inhibitor Targeting Angiopoietin-2 Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery, synthesis, and biological evaluation of a novel small-molecule angiogenesis inhibitor, designated as Compound 31. This compound effectively suppresses the expression of Angiopoietin-2 (Ang2), a key regulator of vascular remodeling and angiogenesis, offering a promising therapeutic strategy for diseases characterized by pathological blood vessel growth, such as diabetic retinopathy.

Introduction to Angiopoietin-2 as a Therapeutic Target

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and various pathological conditions, including tumor growth and diabetic retinopathy. The Angiopoietin-Tie signaling pathway is a key regulator of vascular development and stability. Angiopoietin-1 (Ang1) promotes vessel maturation and stability by activating the Tie2 receptor tyrosine kinase on endothelial cells. In contrast, Angiopoietin-2 (Ang2) often acts as a context-dependent antagonist of Ang1-Tie2 signaling, leading to vascular destabilization and increased sensitivity to pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[1][2] Upregulation of Ang2 expression is observed in numerous diseases associated with pathological angiogenesis.[1][2] Therefore, inhibition of Ang2 function or expression presents a compelling strategy for anti-angiogenic therapy.

Discovery of Compound 31: A Novel Inhibitor of Ang2 Expression

Compound 31 was developed through a scaffold modification approach based on the marine natural product wondonin. The initial wondonin-based scaffold showed anti-angiogenic properties but suffered from poor pharmaceutical characteristics. To address these limitations, a new scaffold was designed by replacing a stereogenic carbon with a nitrogen atom and substituting a 1,2,3-triazole ring with an alkyl chain. This medicinal chemistry effort led to the identification of Compound 31, which demonstrated improved aqueous solubility and an enhanced selectivity index for inhibiting angiogenesis while minimizing cytotoxicity.[3][4][5][6]

Mechanistically, Compound 31 was found to suppress the expression of Angiopoietin-2 (ANGPT2) that is induced by high glucose levels in retinal cells.[3][4][5][6] This mode of action, targeting the synthesis of the protein rather than blocking the protein itself, represents a distinct approach to modulating the Ang2 pathway.

Synthesis of Compound 31

The synthesis of Compound 31 is a multi-step process that is amenable to laboratory-scale production for research purposes. The detailed synthetic route is outlined in the primary literature by Kim, D., et al. (2021) in the Journal of Medicinal Chemistry. Researchers should refer to this publication for the full experimental details, including reagent quantities, reaction conditions, and characterization data.

Quantitative Biological Data

The biological activity of Compound 31 has been characterized in a series of in vitro and in vivo assays. The following tables summarize the key quantitative data, demonstrating its efficacy as an anti-angiogenesis agent.

Table 1: In Vitro Anti-Angiogenic Activity of Compound 31

| Assay | Cell Line | Condition | IC50 / Inhibition | Reference |

| HUVEC Tube Formation | HUVEC | VEGF-induced | Effective Inhibition (Qualitative) | [3][5] |

| ANGPT2 Expression | Retinal Cells | High Glucose | Significant Suppression | [3][4][5][6] |

Note: Specific IC50 values for in vitro assays are detailed in the primary publication. This table provides a summary of the reported activities.

Table 2: In Vivo Efficacy of Compound 31

| Animal Model | Dosing Regimen | Key Efficacy Endpoint | Result | Reference |

| Choroidal Neovascularization (CNV) | Intravitreal Injection | Reduction in CNV lesion area | Significant Reduction | [3][4][5][6] |

| Oxygen-Induced Retinopathy (OIR) | Intravitreal Injection | Reduction in neovascular tufts | Significant Reduction | [3][4][5][6] |

Key Experimental Protocols

Detailed methodologies for the key in vivo experiments that validated the efficacy of Compound 31 are provided below. These protocols are based on established and widely used models in angiogenesis research.

Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

This model is a standard for studying the exudative form of age-related macular degeneration and for evaluating anti-angiogenic therapies.[7][8]

Objective: To assess the effect of Compound 31 on the formation of new blood vessels in the choroid following laser-induced injury.

Materials:

-

C57BL/6J mice (6-8 weeks old)[9]

-

Anesthetic cocktail (e.g., ketamine/xylazine)[9]

-

Tropicamide eye drops for pupil dilation[9]

-

Hydroxypropyl methylcellulose (B11928114) for corneal hydration[9]

-

Image-guided laser photocoagulation system (532 nm Argon laser)[9][10]

-

Fluorescein (B123965) sodium for angiography[9]

-

Retinal imaging microscope[9]

-

Compound 31 formulated for intravitreal injection

-

Phosphate-Buffered Saline (PBS) as vehicle control

-

Isolectin B4 for staining neovascular lesions[10]

-

Microscopy equipment for imaging flat-mounts

-

Image analysis software (e.g., ImageJ)[9]

Procedure:

-

Animal Preparation: Anesthetize the mice and dilate their pupils with tropicamide. Apply hydroxypropyl methylcellulose to the cornea to maintain hydration.[9]

-

Laser Photocoagulation: Using an image-guided laser system, deliver four laser burns to the retina of each eye, positioned approximately two optic disc diameters from the optic nerve head. A bubble formation confirms the rupture of Bruch's membrane, which is the initiating event for CNV.[7][9]

-

Intravitreal Injection: Immediately following laser treatment, perform an intravitreal injection of Compound 31 into one eye. Inject an equal volume of vehicle (PBS) into the contralateral eye to serve as a control.

-

Fluorescein Angiography and Lesion Quantification: Seven to fourteen days post-laser treatment, perform fluorescein angiography to visualize vascular leakage from the CNV lesions.[9] Following angiography, euthanize the animals and enucleate the eyes. Prepare retinal pigment epithelium/choroid/sclera flat-mounts and stain with isolectin B4 to visualize the neovascular complexes.[10]

-

Data Analysis: Capture images of the flat-mounts and quantify the area of the CNV lesions using image analysis software. Compare the lesion areas between the Compound 31-treated and vehicle-treated eyes.[9]

Oxygen-Induced Retinopathy (OIR) Mouse Model

The OIR model is a robust and reproducible method for studying retinal neovascularization that mimics aspects of retinopathy of prematurity and proliferative diabetic retinopathy.[11][12]

Objective: To evaluate the efficacy of Compound 31 in inhibiting pathological retinal neovascularization.

Materials:

-

C57BL/6 mouse pups and a nursing dam[13]

-

Oxygen-controlled incubator[13]

-

Anesthetic for neonatal mice

-

Compound 31 formulated for intravitreal injection

-

Phosphate-Buffered Saline (PBS) as vehicle control

-

Fluorescently-labeled isolectin B4

-

Dissecting microscope and necessary surgical tools

-

Fluorescence microscope

-

Image analysis software

Procedure:

-

Hyperoxia Exposure: At postnatal day 7 (P7), place the litter of mouse pups and their nursing mother into an incubator with 75% oxygen for five days (until P12). This hyperoxic environment leads to the regression of the central retinal vasculature.[11][13]

-

Return to Normoxia and Treatment: At P12, return the mice to room air. The now avascular central retina becomes hypoxic, triggering a robust neovascular response. At this time, administer an intravitreal injection of Compound 31 to one eye and vehicle to the contralateral eye.

-

Tissue Collection and Staining: At P17, when retinal neovascularization is maximal, euthanize the pups and enucleate the eyes. Dissect the retinas and prepare them as whole mounts. Stain the retinal vasculature with fluorescently-labeled isolectin B4.[11]

-

Imaging and Quantification: Image the retinal flat-mounts using a fluorescence microscope. Quantify the areas of neovascular tufts and avascular regions using specialized image analysis software.[11] Compare the extent of neovascularization between the Compound 31-treated and vehicle-treated eyes.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.

Angiopoietin-2 Expression and Signaling Pathway

Caption: Ang2 expression is induced by stimuli like high glucose, activating pathways that lead to transcription of the ANGPT2 gene. Compound 31 inhibits this expression, preventing the subsequent vascular destabilization and angiogenesis.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for evaluating Compound 31 in standard mouse models of pathological ocular angiogenesis.

Conclusion

Compound 31 represents a promising new lead in the development of anti-angiogenic therapies. Its novel mechanism of inhibiting Angiopoietin-2 expression, combined with favorable pharmaceutical properties, makes it a valuable tool for further research and potential therapeutic development. The experimental models and protocols detailed in this guide provide a framework for the continued investigation of Compound 31 and other next-generation angiogenesis inhibitors.

References

- 1. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. snu.elsevierpure.com [snu.elsevierpure.com]

- 7. orbi.uliege.be [orbi.uliege.be]

- 8. researchgate.net [researchgate.net]

- 9. Laser-induced choroidal neovascularization (CNV) mice model [bio-protocol.org]

- 10. Optimization of an Image-Guided Laser-Induced Choroidal Neovascularization Model in Mice | PLOS One [journals.plos.org]

- 11. Quantification of oxygen-induced retinopathy in the mouse: a model of vessel loss, vessel regrowth and pathological angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxygen-Induced Retinopathy Model for Ischemic Retinal Diseases in Rodents [jove.com]

- 13. Mouse model of oxygen-induced ischemic retinopathy (OIR) [bio-protocol.org]

The Structure-Activity Relationship of Angiopoietin-2 Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Angiopoietin-2 (Ang-2) is a critical regulator of vascular remodeling and angiogenesis, making it a compelling target for therapeutic intervention in oncology and other diseases characterized by pathological vessel growth. As a context-dependent antagonist or agonist of the Tie2 receptor tyrosine kinase, the modulation of Ang-2 activity presents a nuanced approach to anti-angiogenic therapy. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of small molecule and biologic inhibitors targeting the Ang-2/Tie2 signaling axis. It includes a summary of quantitative inhibitory data, detailed experimental protocols for key assays, and visualizations of the core signaling pathway and experimental workflows to facilitate understanding and future drug development efforts.

The Angiopoietin-2/Tie2 Signaling Pathway

The Angiopoietin/Tie signaling pathway is a vascular-specific receptor tyrosine kinase system essential for regulating the stability, maturation, and remodeling of blood vessels.[1] The core components are the angiopoietin ligands, primarily Angiopoietin-1 (Ang-1) and Angiopoietin-2 (Ang-2), and the Tie2 receptor (also known as Tek), which is expressed predominantly on endothelial cells.[1]

Under normal physiological conditions, Ang-1 acts as a potent agonist of Tie2. Its binding induces receptor phosphorylation, which activates downstream pro-survival signaling cascades, such as the PI3K/Akt pathway. This signaling maintains vascular quiescence and stability.[2]

Ang-2, the primary focus of this guide, acts as a context-dependent modulator of Tie2.[3] In the absence of other growth factors like Vascular Endothelial Growth Factor (VEGF), Ang-2 competitively inhibits Ang-1 binding, leading to vascular destabilization and vessel regression.[4] However, in a pro-angiogenic environment with high levels of VEGF, Ang-2 can promote angiogenesis.[4] This dual role makes Ang-2 a critical switch in controlling the vascular response to physiological and pathological cues. Inhibiting the interaction between Ang-2 and its Tie2 receptor is a key strategy for preventing vascular destabilization and pathological angiogenesis.[1]

Caption: The Angiopoietin-2 (Ang-2) and Tie2 signaling pathway in endothelial cells.

Structure-Activity Relationship (SAR) Studies of Ang-2/Tie2 Inhibitors

Inhibitors of the Ang-2/Tie2 axis can be broadly categorized into two main classes: small molecule inhibitors that typically target the ATP-binding site of the Tie2 kinase domain, and biologics, such as monoclonal antibodies and peptides, that block the ligand-receptor interaction.

Small Molecule Tie2 Kinase Inhibitors

The development of small molecule inhibitors has focused on identifying scaffolds that can potently and selectively inhibit the autophosphorylation of the Tie2 receptor.

Benzimidazole-Urea Scaffold:

A novel series of benzimidazole-ureas has been identified as dual inhibitors of Tie2 and VEGFR-2.[4] SAR studies revealed the critical role of specific structural features for potent inhibition. The prototypical compound 15 , identified from a high-throughput screen, showed weak Tie2 activity.[4]

Key SAR insights include:

-

Segment A (Phenyl Ring): Introduction of a hydrophobic substituent at the 3-position of the phenyl ring dramatically increases Tie2 inhibitory activity. For example, adding a trifluoromethyl (CF₃) group (compound 16 ) resulted in a 600-fold increase in Tie2 inhibition compared to the unsubstituted parent compound 15 .[4] Similar enhancements were seen with ethyl, bromo, and chloro substitutions at this position.[4]

-

Segment B (Urea Moiety): The urea (B33335) linker is critical for activity, likely through hydrogen bonding interactions within the kinase hinge region.[5]

-

Segment E (Benzimidazole): The N1 nitrogen of the benzimidazole (B57391) core is crucial for binding and inhibitory activity.[4]

Table 1: SAR of Benzimidazole-Urea Analogues as Tie2 Inhibitors

| Compound | Segment A (R) | Tie2 IC₅₀ (μM) | VEGFR-2 IC₅₀ (μM) |

|---|---|---|---|

| 15 | H | 1.8 | 0.16 |

| 16 | 3-CF₃ | 0.003 | 0.025 |

| 17 | 4-CF₃ | 0.015 | 0.021 |

| 18 | 3-OCF₃ | 0.005 | 0.021 |

| 19 | 3-Et | 0.003 | 0.052 |

| 20 | 3-Br | 0.004 | 0.041 |

| 21 | 3-Cl | 0.003 | 0.052 |

Data sourced from Hasegawa M, et al. J Med Chem. 2007.[4]

Biologic Inhibitors

Biologic inhibitors offer high specificity by directly targeting the Ang-2 ligand, preventing its binding to the Tie2 receptor.

Monoclonal Antibodies:

Fully human monoclonal antibodies have been developed to specifically neutralize Ang-2. One such antibody, MEDI3617 , binds to human Ang-2 with high affinity, preventing it from interacting with Tie2.[6][7][8]

-

Binding Affinity: MEDI3617 binds to recombinant human Ang-2 with an equilibrium dissociation constant (Kᴅ) of 42 pM.[7]

-

Mechanism of Action: It effectively blocks Ang-2-induced phosphorylation of the Tie2 receptor with an IC₅₀ value of 0.85 nM in a cell-based assay.[7] Importantly, it does not block Ang-1-induced Tie2 phosphorylation, making it selective for the Ang-2 arm of the pathway.[7]

Peptide-Based Inhibitors:

Phage display technology has been used to identify short peptides that can disrupt the Ang-2/Tie2 interaction.

-

NLLMAAS Peptide: This seven-amino-acid peptide was found to abolish the binding of both Ang-1 and Ang-2 to the Tie2 receptor.[1] It demonstrated the ability to inhibit Ang-1 induced ERK phosphorylation in endothelial cells and block angiogenesis in a chick chorioallantoic membrane (CAM) assay.[1] The inhibitory constant (Kᵢ) for the peptide competing with Ang-1 and Ang-2 was determined to be 3.2 x 10⁻⁴ M.[1] Further SAR studies on this peptide could involve alanine (B10760859) scanning or substitution with non-natural amino acids to improve potency and stability.[9]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of Ang-2/Tie2 inhibitors. Below are methodologies for key assays cited in SAR studies.

Tie2 Kinase Activity Assay (ADP-Glo™ Format)

This biochemical assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant Tie2 kinase domain

-

5x Kinase Assay Buffer

-

ATP (500 µM stock)

-

PTK Substrate (e.g., Poly-Glu,Tyr 4:1)

-

Test Inhibitor (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White 96-well plates

Protocol:

-

Prepare 1x Kinase Assay Buffer: Dilute the 5x stock buffer with distilled water.

-

Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitor in 1x Kinase Assay Buffer. Include a DMSO-only control.

-

Prepare Master Mix: For each reaction, prepare a master mix containing 1x Kinase Assay Buffer, ATP, and PTK Substrate.

-

Set up Plate:

-

Add 2.5 µL of the diluted test inhibitor or diluent solution to the appropriate wells.

-

Add 5 µL of diluted Tie2 kinase (e.g., 10-20 ng/reaction) to "Test Inhibitor" and "Positive Control" wells.

-

Add 5 µL of 1x Kinase Assay Buffer to "Blank" wells.

-

-

Initiate Reaction: Add 2.5 µL of the Master Mix to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 45 minutes.

-

Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.

-

Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Read Luminescence: Measure the luminescent signal using a plate reader.

-

Data Analysis: Subtract the "Blank" signal from all other readings. Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Tie2 Autophosphorylation Assay

This assay measures the ability of an inhibitor to block Ang-1 or Ang-2-induced Tie2 phosphorylation in intact cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or HEK293 cells overexpressing Tie2.

-

Cell culture medium (e.g., EGM-2 for HUVECs).

-

Serum-free medium for starvation.

-

Recombinant human Angiopoietin-1 (Ang-1).

-

Test Inhibitor.

-

Lysis Buffer (containing protease and phosphatase inhibitors).

-

Antibodies: anti-phospho-Tie2 (pY992) and anti-total-Tie2.

-

ELISA plates or Western Blotting equipment.

Protocol:

-

Cell Seeding: Seed HUVECs in 96-well plates and grow to confluence.

-

Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours at 37°C.

-

Stimulation: Add Ang-1 (e.g., 200 ng/mL) to the wells and incubate for 15-30 minutes at 37°C to induce Tie2 phosphorylation. Include an unstimulated control.

-

Cell Lysis: Aspirate the medium and add ice-cold Lysis Buffer to each well. Incubate on ice for 20 minutes.

-

Quantification (ELISA):

-

Transfer lysates to an ELISA plate coated with an anti-total-Tie2 capture antibody.

-

Detect phosphorylated Tie2 using a horseradish peroxidase (HRP)-conjugated anti-phospho-Tie2 antibody.

-

Add substrate and measure absorbance.

-

-

Data Analysis: Normalize the phospho-Tie2 signal to the total Tie2 amount. Calculate the percentage of inhibition relative to the stimulated control and determine the IC₅₀ value.

Endothelial Cell Tube Formation Assay

This in vitro angiogenesis assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Materials:

-

HUVECs

-

Basement Membrane Extract (e.g., Matrigel)

-

Endothelial cell growth medium

-

Test Inhibitor

-

Pro-angiogenic factor (e.g., VEGF)

-

96-well plates

Protocol:

-

Coat Plates: Thaw Matrigel on ice and add 50 µL to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow polymerization.

-

Cell Suspension: Prepare a suspension of HUVECs in medium containing the desired concentration of test inhibitor and pro-angiogenic factor (if needed).

-

Seeding: Seed the HUVEC suspension (e.g., 1.5 x 10⁴ cells/well) onto the polymerized Matrigel.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

-

Imaging: Visualize the formation of tube-like structures using a microscope.

-

Quantification: Capture images and quantify angiogenic activity by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with an angiogenesis plugin).

-

Data Analysis: Compare the quantitative parameters of inhibitor-treated wells to control wells to determine the extent of inhibition.

Workflow Visualizations

Caption: A typical experimental workflow for screening and identifying Tie2 kinase inhibitors.

Caption: The iterative logical relationship in a structure-activity relationship (SAR) study.

References

- 1. A short synthetic peptide inhibits signal transduction, migration and angiogenesis mediated by Tie2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. MEDI3617, a human anti-angiopoietin 2 monoclonal antibody, inhibits angiogenesis and tumor growth in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Identifying Novel Molecular Targets of "Angiogenesis inhibitor 2"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and current understanding surrounding the molecular targets of two distinct entities referred to as "Angiogenesis inhibitor 2": a synthetic small molecule inhibitor, and an endogenous protein. This document aims to equip researchers with the necessary information to explore novel molecular targets and further elucidate the mechanisms of action of these anti-angiogenic agents.

Section 1: "Angiogenesis inhibitor 2" - A Tale of Two Molecules

Initial investigations into "Angiogenesis inhibitor 2" reveal two separate entities, each with distinct properties and mechanisms. Understanding this distinction is critical for targeted research and drug development.

-

Small Molecule "Angiogenesis inhibitor 2 (compound 72)" : A potent synthetic compound identified for its anti-angiogenic and anti-cancer properties.

-

Endogenous Protein "Brain-Specific Angiogenesis Inhibitor 2 (BAI2)" : A member of the adhesion G protein-coupled receptor (GPCR) family with a role in the negative regulation of angiogenesis.

This guide will delve into the known and potential molecular targets of both entities, providing a framework for future research.

Section 2: Small Molecule "Angiogenesis inhibitor 2 (compound 72)"

"Angiogenesis inhibitor 2," also referred to as compound 72, is a derivative of tetrandrine (B1684364) that has demonstrated significant anti-angiogenic and anti-tumor activities. While its precise molecular target remains to be fully elucidated, current research points toward its interference with key cellular processes involved in cancer progression.

Known Biological Activities and Potential Mechanisms

Studies have shown that "Angiogenesis inhibitor 2 (compound 72)" exhibits the following biological effects:

-

Inhibition of Cell Proliferation : It effectively inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) and human colon cancer cells (HCT-15)[1].

-

Induction of Apoptosis : The compound induces programmed cell death in both HUVECs and HCT-15 cells[1].

-

Suppression of Cancer Cell Invasion : It has been shown to suppress the invasive capabilities of cancer cells[1].

-

Inhibition of Angiogenesis in vivo : Experiments using zebrafish embryos have confirmed its anti-angiogenic activity[1].

These activities suggest that the molecular target of this compound is likely involved in signaling pathways that regulate cell survival, proliferation, and migration.

Quantitative Data Summary

| Cell Line | Assay | IC50 Value | Reference |

| HUVEC | Proliferation | 1.93 µM | [1] |

| HCT-15 | Proliferation | 0.21 µM | [1] |

Experimental Protocols for Target Identification

Identifying the direct molecular target of a small molecule like "Angiogenesis inhibitor 2 (compound 72)" is a critical step in drug development. The following experimental protocols are recommended:

These methods aim to isolate the protein target that directly binds to the small molecule.

-

Protocol 1: Affinity Chromatography

-

Immobilization of the Inhibitor : Chemically synthesize a derivative of "Angiogenesis inhibitor 2 (compound 72)" with a linker arm that can be covalently attached to a solid support (e.g., agarose (B213101) beads).

-

Cell Lysate Preparation : Prepare a protein lysate from a relevant cell line (e.g., HUVEC or HCT-15).

-

Affinity Pull-Down : Incubate the immobilized inhibitor with the cell lysate to allow for binding of the target protein(s).

-

Washing : Wash the beads extensively to remove non-specifically bound proteins.

-

Elution : Elute the specifically bound proteins, either by competing with an excess of the free inhibitor or by changing the buffer conditions (e.g., pH or salt concentration).

-

Protein Identification : Identify the eluted proteins using mass spectrometry (LC-MS/MS).

-

These techniques measure the binding kinetics and affinity between the small molecule and its potential target without the need for labeling.

-

Protocol 2: Surface Plasmon Resonance (SPR)

-

Immobilization of the Target Protein : Covalently attach a candidate target protein (identified from affinity chromatography or based on pathway analysis) to a sensor chip.

-

Binding Analysis : Flow solutions containing varying concentrations of "Angiogenesis inhibitor 2 (compound 72)" over the sensor chip.

-

Data Acquisition : Measure the change in the refractive index at the sensor surface, which is proportional to the mass of the bound inhibitor.

-

Kinetic Analysis : Determine the association (kon) and dissociation (koff) rate constants, and calculate the binding affinity (KD).

-

Workflow for Identifying Molecular Targets of Compound 72

Section 3: Brain-Specific Angiogenesis Inhibitor 2 (BAI2)

Brain-Specific Angiogenesis Inhibitor 2 (BAI2), also known as Adhesion G Protein-Coupled Receptor B2 (ADGRB2), is a transmembrane protein that plays a role in the negative regulation of angiogenesis.[2] Unlike a small molecule inhibitor, BAI2 is an endogenous protein whose anti-angiogenic effects are mediated through its signaling pathways.

Molecular Characteristics and Signaling Pathways

BAI2 is a member of the adhesion GPCR family, characterized by a large extracellular domain and a seven-transmembrane domain.[2] Its activation and signaling are complex and involve proteolytic processing.

-

Proteolytic Activation : BAI2 undergoes proteolytic cleavage at its GPCR proteolysis site (GPS) domain, which is thought to be important for its function.[3][4] Furin, a proprotein convertase, has also been shown to cleave BAI2 at another site in its extracellular region.[3][4]

-

NFAT Pathway Activation : The cleaved C-terminal fragment of BAI2 has been shown to specifically activate the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[3][4] The NFAT family of transcription factors are known to play roles in various cellular processes, including angiogenesis.

-

Regulation of VEGF : There is evidence to suggest that BAI2 may regulate Vascular Endothelial Growth Factor (VEGF), a key pro-angiogenic factor.

Experimental Protocols for Elucidating BAI2 Signaling

Understanding the signaling cascade downstream of BAI2 is crucial for identifying novel molecular targets for therapeutic intervention.

-

Protocol 3: Reporter Gene Assays

-

Construct Preparation : Create a reporter construct containing a promoter with binding sites for a transcription factor of interest (e.g., NFAT) upstream of a reporter gene (e.g., luciferase or GFP).

-

Cell Transfection : Co-transfect cells with the BAI2 expression vector and the reporter construct.

-

Cell Stimulation : Treat the cells with a potential ligand or stimulus that activates BAI2.

-

Reporter Activity Measurement : Measure the expression of the reporter gene to quantify the activation of the specific signaling pathway.

-

-

Protocol 4: Co-immunoprecipitation (Co-IP)

-

Cell Lysis : Lyse cells expressing a tagged version of BAI2 (e.g., with a FLAG or HA tag) under non-denaturing conditions to preserve protein-protein interactions.

-

Immunoprecipitation : Incubate the cell lysate with an antibody specific to the tag on BAI2.

-

Complex Pull-down : Use protein A/G beads to pull down the antibody-BAI2-interacting protein complex.

-

Washing : Wash the beads to remove non-specifically bound proteins.

-

Elution and Western Blotting : Elute the proteins and identify the interacting partners by Western blotting using antibodies against candidate proteins.

-

BAI2 Signaling Pathway Diagram

Section 4: Novel Molecular Targets and Future Directions

The identification of novel molecular targets for both "Angiogenesis inhibitor 2 (compound 72)" and BAI2 holds significant promise for the development of new anti-cancer therapies.

Potential Novel Targets for Compound 72

Based on its known biological activities, potential novel molecular targets for "Angiogenesis inhibitor 2 (compound 72)" could include:

-

Receptor Tyrosine Kinases (RTKs) : Many RTKs, such as VEGFR, EGFR, and PDGFR, are key drivers of angiogenesis and cancer cell proliferation.

-

Downstream Signaling Molecules : Proteins involved in intracellular signaling cascades, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.

-

Apoptosis-Regulating Proteins : Members of the Bcl-2 family or caspases that are critical for the regulation of apoptosis.

Unexplored Avenues for BAI2 Research

Future research on BAI2 should focus on:

-

Deorphanization : Identifying the endogenous ligand(s) that bind to and activate BAI2.

-

G-Protein Coupling : Determining which specific G-protein alpha subunits (e.g., Gαq/11, Gαi/o, Gαs) couple to BAI2 to initiate downstream signaling.

-

Downstream Effectors of NFAT : Identifying the specific genes regulated by NFAT activation downstream of BAI2 that contribute to its anti-angiogenic effects.

-

Interaction with other Angiogenic Factors : Investigating the interplay between BAI2 signaling and other key angiogenic pathways.

By employing the detailed experimental protocols and logical frameworks outlined in this guide, researchers can systematically investigate and identify novel molecular targets of both the small molecule "Angiogenesis inhibitor 2 (compound 72)" and the endogenous protein BAI2. This will pave the way for a deeper understanding of their anti-angiogenic mechanisms and facilitate the development of next-generation cancer therapeutics.

References

The Effect of Angiogenesis Inhibitor 2 (AI-2) on Endothelial Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions, most notably in the growth and metastasis of solid tumors.[1][2] Tumors require a dedicated blood supply to grow beyond a few millimeters in size, making the inhibition of angiogenesis a key therapeutic strategy in oncology.[2] Angiogenesis inhibitors are a class of drugs that interfere with this process, effectively starving tumors of the nutrients and oxygen they need to proliferate.[2]

Core Mechanism of Action: Inhibition of Endothelial Cell Proliferation

Furthermore, Endostatin has been shown to interfere with the signaling of pro-angiogenic growth factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[5] It can bind to VEGF receptors (VEGFR-1 and VEGFR-2) and integrins on the endothelial cell surface, thereby blocking the downstream signaling cascades that promote proliferation and survival.[6]

Quantitative Data on the Inhibition of Endothelial Cell Proliferation

The inhibitory effect of Endostatin on endothelial cell proliferation is dose-dependent. While specific IC50 values can vary depending on the endothelial cell type and the assay conditions, studies have consistently demonstrated a significant reduction in proliferation with increasing concentrations of Endostatin.

| Cell Type | Assay | Inhibitor Concentration | % Inhibition of Proliferation | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | BrdU Incorporation | 10 µg/mL | ~50% | Fictional data for illustration |

| Bovine Capillary Endothelial (BCE) Cells | MTT Assay | 1 µg/mL | ~40% | Fictional data for illustration |

| Human Dermal Microvascular Endothelial Cells (HDMECs) | Cell Counting | 5 µg/mL | ~60% | Fictional data for illustration |

Experimental Protocols

The assessment of endothelial cell proliferation in response to angiogenesis inhibitors like Endostatin is typically performed using a variety of in vitro assays. The following are detailed methodologies for key experiments.

BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

This assay measures DNA synthesis as an indicator of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA and can be detected with a specific antibody.[7][8]

Protocol:

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of Endostatin and incubate for 24-48 hours.

-

BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 2-4 hours.[9]

-

Fixation and Denaturation: Remove the labeling solution, fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.[10]

-

Antibody Incubation: Wash the wells and add an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) and incubate for 1 hour.[10]

-

Substrate Addition: Add the enzyme substrate and incubate until a color change is observed.

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity, which is proportional to the number of viable, proliferating cells.[11]

Protocol:

-

Cell Seeding: Seed endothelial cells in a 96-well plate as described for the BrdU assay.

-

Treatment: Treat the cells with varying concentrations of Endostatin for 24-72 hours.[12]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[11]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.[12]

-

Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.[13]

Signaling Pathways and Experimental Workflows

The inhibitory effect of Endostatin on endothelial cell proliferation is mediated by its interaction with several signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

References

- 1. Clinical Trials of Antiangiogenesis Therapy on Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angiogenesis Inhibitors - NCI [cancer.gov]

- 3. Endostatin causes G1 arrest of endothelial cells through inhibition of cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endostatin signaling and regulation of endothelial cell-matrix interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endostatin inhibits VEGF‐induced endothelial cell migration and tumor growth independently of zinc binding | The EMBO Journal [link.springer.com]

- 6. Endostatin’s Emerging Roles in Angiogenesis, Lymphangiogenesis, Disease, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. media.cellsignal.com [media.cellsignal.com]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. MTT (Assay protocol [protocols.io]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preliminary Screening of "Angiogenesis Inhibitor 2" in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1] Consequently, inhibiting angiogenesis has emerged as a key strategy in cancer therapy. This technical guide provides a comprehensive overview of the preliminary in vitro screening of a novel anti-angiogenic compound, designated "Angiogenesis Inhibitor 2." The guide details the experimental protocols for assessing the inhibitor's efficacy in various cancer cell lines, focusing on cell viability, apoptosis induction, and anti-angiogenic potential. All quantitative data are presented in standardized tables for comparative analysis. Furthermore, this guide includes detailed diagrams of the experimental workflow and the targeted signaling pathway to facilitate a deeper understanding of the screening process and the inhibitor's mechanism of action.

Introduction to Angiogenesis and its Inhibition in Cancer

Solid tumors require a dedicated blood supply to grow beyond a few millimeters in size.[2] To achieve this, tumors co-opt the physiological process of angiogenesis by releasing pro-angiogenic signaling molecules, most notably Vascular Endothelial Growth Factor (VEGF).[2][3] VEGF binds to its receptors (VEGFRs) on endothelial cells, triggering a signaling cascade that promotes the proliferation, migration, and differentiation of these cells to form new blood vessels.[2][4] These new vessels supply the tumor with essential nutrients and oxygen, facilitating its growth and enabling metastatic spread.[2]

Angiogenesis inhibitors are a class of targeted therapies that interfere with this process.[2][5] They can act through various mechanisms, including neutralizing VEGF, blocking the VEGF receptor, or inhibiting downstream signaling pathways.[5] The preliminary screening of a potential angiogenesis inhibitor is a crucial step in its development, involving a series of in vitro assays to evaluate its biological activity and identify promising lead compounds.

Experimental Workflow for Preliminary Screening

The preliminary screening of "Angiogenesis Inhibitor 2" follows a multi-step workflow designed to assess its cytotoxic, pro-apoptotic, and anti-angiogenic properties.

References

The Role of Angiopo-ietin-2 in the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in cancer progression, metastasis, and response to therapy. A key process within the TME is angiogenesis, the formation of new blood vessels, which is essential for supplying tumors with oxygen and nutrients. The angiopoietin/Tie signaling pathway has emerged as a crucial regulator of vascular development and remodeling. This guide focuses on Angiopoietin-2 (Ang-2), a key ligand in this pathway, and elucidates its multifaceted and often paradoxical role in tumor biology.

Angiopoietin-2, a secreted glycoprotein, is a ligand for the Tie2 receptor tyrosine kinase, which is predominantly expressed on endothelial cells.[1][2] Unlike its counterpart, Angiopoietin-1 (Ang-1), which promotes vascular stability, Ang-2's function is highly context-dependent. It can act as both an antagonist and, in some situations, a partial agonist of the Tie2 receptor.[3][4][5] In the TME, Ang-2 is significantly upregulated and is a cooperative driver of angiogenesis and vascular destabilization, often working in concert with Vascular Endothelial Growth Factor (VEGF).[1][6] Its expression is strongly associated with tumor progression, metastasis, and resistance to therapies, making it a compelling target for oncological drug development.[1][6][7]

This document provides an in-depth examination of Ang-2's signaling mechanisms, its diverse functions within the TME, quantitative data from key studies, detailed experimental protocols for its analysis, and its significance as a therapeutic target.

The Angiopoietin-Tie Signaling Axis

The angiopoietin family of ligands and their Tie receptors form a signaling axis critical for the maturation, stabilization, and remodeling of the vasculature.

-

Angiopoietin-1 (Ang-1): Typically secreted by perivascular cells, Ang-1 is the primary activating ligand for the Tie2 receptor.[3] Binding of Ang-1 to Tie2 induces receptor phosphorylation and activates downstream signaling pathways, such as PI3K/AKT, which promote endothelial cell survival, strengthen cell-cell junctions, and facilitate the recruitment of pericytes. This leads to the formation of a stable, mature, and non-leaky vascular network.

-

Angiopoietin-2 (Ang-2): In contrast, Ang-2 is primarily produced by endothelial cells themselves in response to stimuli like hypoxia or inflammation.[3] It acts as a natural, context-dependent antagonist of Ang-1.[4] By competing with Ang-1 for binding to Tie2, Ang-2 blocks the stabilizing signals, leading to vascular destabilization.[3]

-

Tie Receptors (Tie1 and Tie2): These are receptor tyrosine kinases expressed selectively on endothelial cells.[2] Tie2 directly binds angiopoietins and possesses strong kinase activity.[2] Tie1, an orphan receptor, does not bind angiopoietins directly but can form heterocomplexes with Tie2, modulating its signaling output.[2][8]

References

- 1. mdpi.com [mdpi.com]

- 2. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Activation of Tie2 by angiopoietin-1 and angiopoietin-2 results in their release and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JCI - Opposing actions of angiopoietin-2 on Tie2 signaling and FOXO1 activation [jci.org]

- 6. The Angiopoietin-2 and TIE Pathway as a Therapeutic Target for Enhancing Antiangiogenic Therapy and Immunotherapy in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Angiopoietin-2: an attractive target for improved antiangiogenic tumor therapy. | Semantic Scholar [semanticscholar.org]

- 8. academic.oup.com [academic.oup.com]

Angiopoietin-2 and the VEGF Pathway: A Technical Guide to a Critical Interaction in Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex and tightly regulated process essential for embryonic development, tissue repair, and various physiological functions. However, its dysregulation is a hallmark of numerous pathologies, most notably cancer, where it fuels tumor growth, progression, and metastasis. The vascular endothelial growth factor (VEGF) pathway has long been recognized as a central driver of angiogenesis, and targeting this pathway has become a cornerstone of anti-angiogenic therapies. Despite initial successes, the efficacy of VEGF-targeted therapies is often limited by intrinsic or acquired resistance. Emerging evidence has highlighted the critical role of the Angiopoietin-Tie signaling axis, particularly Angiopoietin-2 (Ang2), in both physiological and pathological angiogenesis, and as a key mediator of resistance to anti-VEGF treatments. This technical guide provides an in-depth exploration of Angiopoietin-2 and its intricate interplay with the VEGF pathway, offering insights for researchers and drug development professionals seeking to exploit this interaction for therapeutic benefit.

The Dichotomous Role of Angiopoietin-2 in Angiogenesis

Angiopoietin-2 is a secreted glycoprotein (B1211001) that, along with Angiopoietin-1 (Ang1), acts as a ligand for the Tie2 receptor tyrosine kinase, which is predominantly expressed on endothelial cells. While Ang1 is a potent agonist of Tie2, promoting vessel maturation and stability, Ang2's role is more complex and context-dependent.[1]

In the absence of VEGF, Ang2 typically acts as a competitive antagonist of Ang1 at the Tie2 receptor.[1] This antagonism disrupts the stabilizing signals mediated by Ang1, leading to the loosening of endothelial cell junctions, detachment of pericytes, and ultimately, vessel regression.[1][2]

However, in the presence of high levels of VEGF, a common feature of the tumor microenvironment, the functional consequence of Ang2-Tie2 interaction shifts dramatically. By destabilizing the existing vasculature, Ang2 renders endothelial cells more responsive to pro-angiogenic signals from VEGF.[1][2] This synergistic action promotes robust angiogenesis, characterized by endothelial cell proliferation, migration, and the formation of new, albeit often immature and leaky, blood vessels.[1][3] Furthermore, tumor-derived VEGF has been shown to upregulate Ang2 expression in the host endothelium, creating a positive feedback loop that sustains pathological angiogenesis.[3]

The Angiopoietin-2/VEGF Axis as a Therapeutic Target

The synergistic and often co-dependent relationship between Ang2 and VEGF makes their combined inhibition a highly attractive therapeutic strategy. Preclinical and clinical studies have demonstrated that dual blockade of both pathways can lead to superior anti-tumor and anti-angiogenic effects compared to targeting either pathway alone.[4][5] This approach not only inhibits the formation of new blood vessels but may also circumvent the resistance mechanisms that often arise with anti-VEGF monotherapy, where upregulation of Ang2 can compensate for VEGF pathway inhibition.[6]

Quantitative Data on Angiopoietin-2 and VEGF Inhibition

The following tables summarize key quantitative data from preclinical and clinical studies investigating the efficacy of Angiopoietin-2 and VEGF pathway inhibitors.

Table 1: Preclinical Efficacy of Angiopoietin-2 and VEGF Inhibition in Tumor Models

| Therapeutic Agent | Tumor Model | Efficacy Metric | Result | Reference |

| Anti-Ang2 antibody (MEDI3617) | Human tumor xenografts | Tumor Growth Inhibition (TGI) | Significant TGI in multiple models | [7] |

| Anti-Ang2/VEGF bispecific antibody (BI 836880) | Patient-derived xenograft models | Tumor Growth Inhibition (TGI) | Significantly greater TGI than bevacizumab (anti-VEGF) or AMG386 (anti-Ang1/2) | [5] |

| Anti-Ang2/VEGF bispecific antibody + anti-PD-1 | Lewis lung carcinoma | Tumor Growth Inhibition (TGI) | Superior efficacy versus blockade of either pathway alone | [5] |

| Anti-Ang2/VEGF bispecific antibody (A2V) | MMTV-PyMT breast cancer, RIP1-Tag2 pancreatic neuroendocrine tumor, melanoma | Therapeutic benefit | Superior to single agents | [4] |

Table 2: Clinical Efficacy of Dual Angiopoietin-2 and VEGF Inhibition

| Therapeutic Agent | Disease | Phase | Key Findings | Reference |

| Faricimab (anti-Ang2/VEGF bispecific antibody) | Neovascular Age-Related Macular Degeneration (nAMD) | Phase 3 (TENAYA and LUCERNE trials) | Non-inferior vision gains with extended dosing intervals (up to every 16 weeks) compared to aflibercept (every 8 weeks). Greater anatomic improvements in central subfield thickness and retinal fluid resolution. | [8][9][10] |

| Faricimab (anti-Ang2/VEGF bispecific antibody) | Diabetic Macular Edema (DME) | Phase 3 (YOSEMITE and RHINE trials) | Non-inferior vision gains and improved anatomic outcomes with extended dosing compared to aflibercept. | [2] |

| Nesvacumab (anti-Ang2) + Aflibercept (anti-VEGF) | Neovascular Age-Related Macular Degeneration (nAMD) | Phase 2 (ONYX trial) | No additional benefit in best-corrected visual acuity or central subfield thickness compared to aflibercept monotherapy. | [11] |

| Nesvacumab (anti-Ang2) + Aflibercept (anti-VEGF) | Diabetic Macular Edema (DME) | Phase 2 (RUBY trial) | No additional visual benefit over aflibercept monotherapy, though some anatomic improvements were observed. | [12] |

| Trebananib (anti-Ang1/2 peptibody) | Angiosarcoma | Phase 2 | No objective responses observed, leading to early study closure. | [13][14] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction between Angiopoietin-2 and the VEGF pathway.

In Vivo Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous tumor xenograft model in mice to evaluate the efficacy of anti-angiogenic agents.

-

Cell Culture: Culture human cancer cells (e.g., colorectal, breast, lung) in appropriate media and conditions until they reach 80-90% confluency.

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.

-

Tumor Cell Implantation:

-

Harvest and resuspend cancer cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1-5 x 10^7 cells/mL.

-

Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Measure tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

-

-

Treatment Administration:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, anti-Ang2 antibody, anti-VEGF antibody, combination therapy).

-

Administer therapeutic agents according to the desired dosing schedule and route (e.g., intraperitoneal, intravenous, subcutaneous).

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure final tumor weight and volume.

-

Process tumors for further analysis, such as immunohistochemistry for microvessel density or Western blotting for protein expression.

-

Immunohistochemistry for Microvessel Density (CD31 Staining)

This protocol details the staining of tumor sections for the endothelial cell marker CD31 to quantify microvessel density.

-

Tissue Preparation:

-

Fix excised tumors in 10% neutral buffered formalin overnight.

-

Dehydrate the tissue through a series of graded ethanol (B145695) solutions and embed in paraffin.

-

Cut 4-5 µm thick sections and mount on positively charged slides.

-

-

Antigen Retrieval:

-

Deparaffinize sections in xylene and rehydrate through graded ethanol to water.

-

Perform heat-induced epitope retrieval by immersing slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a pressure cooker or water bath.

-

-

Staining Procedure:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).

-

Incubate sections with a primary antibody against CD31 overnight at 4°C.

-

Wash with PBS and incubate with a biotinylated secondary antibody.

-

Wash and incubate with an avidin-biotin-peroxidase complex.

-

Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

-

Counterstain with hematoxylin (B73222) to visualize cell nuclei.

-

-

Image Analysis:

-

Acquire images of stained sections using a light microscope.

-

Quantify microvessel density by counting the number of CD31-positive vessels in several high-power fields per tumor section.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the measurement of Angiopoietin-2 and VEGF mRNA levels in tumor tissue.

-

RNA Extraction:

-

Homogenize frozen tumor tissue in a lysis buffer (e.g., TRIzol).

-

Extract total RNA using a phenol-chloroform extraction method or a commercial RNA isolation kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

-

Real-Time PCR:

-

Prepare a reaction mixture containing cDNA, forward and reverse primers specific for Ang2 and VEGF, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection system (e.g., TaqMan).

-

Run the PCR reaction in a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each gene.

-

Normalize the Ct values of the target genes (Ang2 and VEGF) to the Ct value of a housekeeping gene (e.g., GAPDH, β-actin) to control for variations in RNA input.

-

Calculate the relative gene expression using the ΔΔCt method.

-

Signaling Pathways and Experimental Workflows

Angiopoietin-2 and VEGF Signaling Pathway Crosstalk

The signaling cascades initiated by Ang2 and VEGF are complex and interconnected. The following diagram illustrates the key components and points of crosstalk between these two pathways.

Caption: A simplified diagram of the Angiopoietin-2 and VEGF signaling pathways in endothelial cells.

Experimental Workflow for Screening Anti-Angiogenic Compounds

The following diagram outlines a typical workflow for the preclinical screening of novel compounds targeting the Ang2-VEGF axis.

Caption: A general workflow for the screening and validation of anti-angiogenic drug candidates.

Conclusion